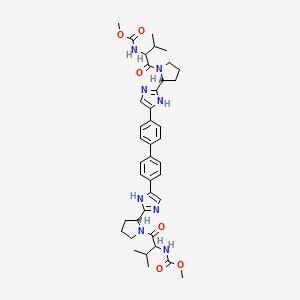

Daclatasvir RSSR Isomer

Description

Properties

Molecular Formula |

C40H50N8O6 |

|---|---|

Molecular Weight |

738.9 g/mol |

IUPAC Name |

methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m1/s1 |

InChI Key |

FKRSSPOQAMALKA-UJTVJLQXSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Daclatasvir RSSR Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Daclatasvir RSSR isomer, a stereoisomer of the potent hepatitis C virus (HCV) NS5A inhibitor, daclatasvir. This document is intended to serve as a resource for researchers and professionals involved in the development, analysis, and quality control of daclatasvir and related compounds.

Chemical Structure and Properties

The this compound is one of several stereoisomers of daclatasvir, which has four chiral centers. The designation "RSSR" refers to the specific stereochemical configuration at these centers. The IUPAC name for the this compound is dimethyl ((2R,2'R)-((2S,2'S)-([1,1'-biphenyl]-4,4'-diylbis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate.[1][2]

The chemical properties of the this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H50N8O6 | [2][3] |

| Molecular Weight | 738.88 g/mol | [2][3] |

| CAS Number | 1009107-27-0 | |

| Stereochemistry | Four defined stereocenters (R, S, S, R) | [3] |

| Physical Appearance | Not publicly available; typically a solid | |

| Solubility | Not publicly available |

Visualization of Stereochemical Relationship

The following diagram illustrates the stereochemical difference between the active daclatasvir (SSSS isomer) and the RSSR isomer.

Caption: Daclatasvir (SSSS) and its RSSR diastereomer.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of the this compound are typically proprietary information held by the manufacturers of analytical reference standards. This information is provided in the Certificate of Analysis (CoA) that accompanies the purchase of the reference standard.[3]

The general methodologies employed would include:

-

Synthesis: The synthesis of daclatasvir involves a multi-step process. The specific synthesis of the RSSR isomer would likely involve the use of stereochemically defined starting materials or chiral resolution techniques to obtain the desired stereochemistry.

-

Purification: Purification is critical to isolate the RSSR isomer from other stereoisomers and impurities. High-performance liquid chromatography (HPLC), particularly chiral HPLC, is a common technique for separating stereoisomers.

-

Characterization: A suite of analytical techniques is used to confirm the structure and purity of the RSSR isomer. These methods are essential for a comprehensive characterization.

Quantitative Data

Quantitative data for the this compound, such as nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and HPLC purity, are crucial for its identification and quality assessment. As with the experimental protocols, this data is typically found in the Certificate of Analysis provided by the supplier of the reference standard.

The following table outlines the expected analytical data that would be available in a comprehensive CoA.

| Analytical Technique | Expected Data |

| 1H NMR | Chemical shifts (ppm), coupling constants (Hz), and integration values for all protons, confirming the molecular structure and stereochemistry. |

| 13C NMR | Chemical shifts (ppm) for all carbon atoms, further confirming the molecular structure. |

| Mass Spectrometry (MS) | The molecular ion peak (m/z) corresponding to the molecular weight of the compound, confirming its identity. |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area, used to determine the purity of the isomer and to separate it from other related substances. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to the functional groups present in the molecule. |

| Elemental Analysis | Percentage composition of carbon, hydrogen, nitrogen, and oxygen, confirming the molecular formula. |

Logical Workflow for Isomer Analysis

The following diagram outlines a typical workflow for the analysis of daclatasvir and its stereoisomers in a research or quality control setting.

Caption: Workflow for daclatasvir isomer analysis.

Mechanism of Action of Daclatasvir

Daclatasvir is a direct-acting antiviral agent that inhibits the HCV nonstructural protein 5A (NS5A). NS5A is a critical component of the HCV replication complex. By binding to NS5A, daclatasvir disrupts the replication of the viral genome and the assembly of new virus particles. While the specific activity of the RSSR isomer is not extensively documented in public literature, understanding the mechanism of the parent drug is essential for any research on its isomers.

The following diagram illustrates the general mechanism of action of daclatasvir.

Caption: Daclatasvir inhibits HCV replication.

Conclusion

The this compound is an important reference standard for the analytical characterization and quality control of daclatasvir. While detailed experimental data and protocols are proprietary, this guide provides a foundational understanding of its chemical structure, properties, and the context in which it is analyzed. For detailed quantitative data and experimental procedures, researchers are advised to obtain the Certificate of Analysis from a reputable supplier of this reference material.

References

- 1. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daclatasvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Daclatasvir and its RSSR Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV). As a first-in-class inhibitor of the non-structural protein 5A (NS5A), Daclatasvir has played a crucial role in the development of highly effective HCV treatment regimens. This technical guide provides an in-depth overview of the molecular properties of Daclatasvir and its RSSR isomer, its mechanism of action involving key cellular signaling pathways, and detailed experimental protocols for its analysis and characterization.

Molecular Profile

Daclatasvir and its stereoisomers are complex molecules with a significant impact on their biological activity. The RSSR isomer is a key related substance. The molecular formula for Daclatasvir is C40H50N8O6.[1] Isomers, including the RSSR form, share the same molecular formula and, consequently, the same molecular weight.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Daclatasvir | C40H50N8O6 | 738.88 |

| Daclatasvir RSSR Isomer | C40H50N8O6 | 738.88 |

Mechanism of Action and Signaling Pathways

Daclatasvir's primary mechanism of action is the inhibition of the HCV NS5A protein.[2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly. It does not possess enzymatic activity itself but rather functions as a regulator of both viral and cellular processes by interacting with a multitude of host proteins.

By binding to the N-terminus of NS5A, Daclatasvir prevents the formation of the membranous web, a critical structure for viral RNA replication. This binding also disrupts the hyperphosphorylation of NS5A, which is necessary for the assembly of new viral particles.

The interaction of NS5A with host cell signaling pathways is crucial for establishing a persistent infection and is a key area of study in HCV pathogenesis. Daclatasvir, by inhibiting NS5A, indirectly modulates these pathways. A significant pathway affected is the MAPK/ERK pathway . NS5A has been shown to interact with the growth factor receptor-bound protein 2 (Grb2), an adaptor protein that plays a central role in the MAPK/ERK signaling cascade. This interaction can perturb downstream signaling, affecting cellular processes like proliferation and gene expression.

Furthermore, studies have suggested that Daclatasvir, in combination with Sofosbuvir, can mitigate hepatic fibrosis by downregulating the TNF-α / NF-κB signaling pathway . This anti-inflammatory and anti-fibrotic effect is independent of its antiviral activity.

Experimental Protocols

Chiral Separation of Daclatasvir Isomers by HPLC

Objective: To separate and quantify Daclatasvir from its stereoisomers, including the RSSR isomer.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA, IB, or IC), is crucial for the separation of stereoisomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as ethanol or isopropanol. The exact ratio needs to be optimized for the specific column and isomers being separated. A common mobile phase composition is n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where Daclatasvir exhibits strong absorbance, for example, 305 nm.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the different isomers will vary, allowing for their separation and quantification based on peak area.

Quantification of Daclatasvir in Biological Matrices by LC-MS/MS

Objective: To accurately quantify the concentration of Daclatasvir in biological samples such as plasma.

Methodology:

-

Chromatographic System: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Column: A reverse-phase column, such as a C18 or C8, is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Daclatasvir and an internal standard are monitored.

-

Example Transitions for Daclatasvir: m/z 739.4 -> 540.3

-

-

Sample Preparation: Protein precipitation is a common method for extracting Daclatasvir from plasma. This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.

-

Analysis: The extracted sample is injected into the LC-MS/MS system. A calibration curve is generated using standards of known concentrations to quantify the amount of Daclatasvir in the unknown samples.

In Vitro Antiviral Activity Assessment using HCV Replicon Assay

Objective: To determine the potency of Daclatasvir in inhibiting HCV replication in a cell-based assay.

Methodology:

-

Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

-

Compound Treatment:

-

Seed the HCV replicon-containing cells in 96-well plates.

-

Prepare serial dilutions of Daclatasvir in cell culture medium.

-

Add the diluted compound to the cells and incubate for a specified period (e.g., 48-72 hours).

-

-

Quantification of Replication:

-

After incubation, lyse the cells.

-

Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).

-

-

Data Analysis: The reduction in reporter signal in the presence of Daclatasvir compared to a vehicle control is used to calculate the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

-

Cytotoxicity Assay: A parallel assay, such as an MTS or CellTiter-Glo assay, should be performed to assess the cytotoxicity of the compound and ensure that the observed reduction in replication is not due to cell death.

References

Synthesis of Daclatasvir RSSR Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Daclatasvir RSSR isomer, a crucial reference standard for the analysis and quality control of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details the synthetic pathway, experimental protocols, and analytical data, offering a valuable resource for researchers in drug development and medicinal chemistry.

Introduction

Daclatasvir is a potent inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] The molecule possesses four stereocenters, leading to the possibility of sixteen stereoisomers. The active pharmaceutical ingredient (API) is the SSSS isomer. The this compound, identified by the CAS number 1009107-27-0, is a significant related substance and is essential as a reference standard for the accurate quantification and control of impurities in the drug substance and product.[2][3] This guide outlines a strategic approach to the synthesis of this specific diastereomer.

Synthetic Pathway

The synthesis of the this compound follows a convergent approach, mirroring the general strategy for Daclatasvir synthesis. The key is the utilization of the appropriate chiral building blocks to achieve the desired RSSR stereochemistry. The overall synthetic workflow is depicted below.

Caption: General synthetic workflow for the this compound.

The synthesis commences with the bromination of 4,4'-diacetylbiphenyl to yield a dibromo intermediate. This is followed by a substitution reaction with an (S)-proline derivative and subsequent cyclization to form the bis-imidazole core. After deprotection, the resulting intermediate is coupled with an (R)-valine derivative to afford the final this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of the this compound, adapted from established procedures for other Daclatasvir stereoisomers.[4][5]

Step 1: Synthesis of 1,1'-(Biphenyl-4,4'-diyl)bis(2-bromoethan-1-one) (Intermediate 1)

-

Materials: 4,4'-Diacetylbiphenyl, Bromine, Acetic Acid.

-

Procedure: To a solution of 4,4'-diacetylbiphenyl in glacial acetic acid, add bromine dropwise at room temperature. The reaction mixture is stirred for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried under vacuum to yield the crude product. Purification is achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of the Bis-imidazole Core Intermediate (Intermediate 2)

-

Materials: Intermediate 1, N-Boc-(S)-proline, Potassium Carbonate, Acetonitrile, Ammonium Acetate, Toluene.

-

Procedure:

-

A mixture of Intermediate 1, N-Boc-(S)-proline, and potassium carbonate in acetonitrile is refluxed for 12-16 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diester.

-

The crude diester is dissolved in toluene, and ammonium acetate is added. The mixture is refluxed with a Dean-Stark apparatus for 3-5 hours to remove water. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the N-Boc protected bis-imidazole intermediate.

-

Step 3: Deprotection of the Bis-imidazole Intermediate

-

Materials: N-Boc protected bis-imidazole intermediate, Hydrochloric Acid, Dioxane or Ethyl Acetate.

-

Procedure: The N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or ethyl acetate and stirred at room temperature for 2-4 hours. The completion of the reaction is monitored by TLC. The solvent is evaporated, and the residue is triturated with diethyl ether to obtain the hydrochloride salt of the deprotected bis-imidazole intermediate.

Step 4: Synthesis of this compound

-

Materials: Deprotected bis-imidazole intermediate, N-(methoxycarbonyl)-(R)-valine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure: To a solution of N-(methoxycarbonyl)-(R)-valine in DMF, add HATU and DIPEA, and stir for 15 minutes at room temperature. Then, add the deprotected bis-imidazole intermediate and continue stirring for 12-18 hours. The reaction is monitored by HPLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of the this compound. Data for other isomers are included for comparison.

Table 1: Reaction Yields and Purity

| Step/Product | Stereoisomer | Typical Yield (%) | HPLC Purity (%) | Reference |

| Intermediate 1 | N/A | 85-90 | >95 | [6] |

| Intermediate 2 | (S,S) | 70-75 | >95 | [4] |

| Deprotection | (S,S) | 90-95 | >98 | [4] |

| Final Product | RSSR | 65-75 (Projected) | >98 (after purification) | N/A |

| Final Product | (S,S,R,S) | 71 | 92.16 | [4] |

| Final Product | (R,S,R,R) | N/A | 91.45 | [4] |

Table 2: Analytical Characterization Data

| Analysis | This compound (Projected/Reported) | Daclatasvir (SSSS Isomer) |

| Molecular Formula | C₄₀H₅₀N₈O₆ | C₄₀H₅₀N₈O₆ |

| Molecular Weight | 738.88 g/mol | 738.88 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | Similar pattern to SSSS isomer with expected shifts due to stereochemical differences. Key signals: aromatic protons (7.5-8.0), valine and proline protons, methoxy protons. | Characteristic peaks for the SSSS configuration. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Characteristic peaks for the RSSR configuration. | Characteristic peaks for the SSSS configuration. |

| Mass Spec (ESI-MS) | m/z: 739.3 [M+H]⁺ | m/z: 739.3 [M+H]⁺ |

| Chiral HPLC | Separable from other stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak IC).[1] | Baseline separation from its enantiomer and diastereomers.[1] |

Mandatory Visualizations

Logical Relationship of Daclatasvir Isomers

Caption: Relationship between Daclatasvir API and the RSSR isomer.

Daclatasvir Mechanism of Action Pathway

Caption: Simplified pathway of Daclatasvir's inhibition of HCV replication.

Conclusion

The synthesis of the this compound is a critical process for ensuring the quality and safety of Daclatasvir drug products. By employing a strategic selection of chiral starting materials and following a well-defined synthetic route, this reference standard can be reliably produced. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and analysis of this important antiviral medication.

References

An In-depth Technical Guide on the Formation Mechanism of the Daclatasvir RSSR Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism for the formation of the Daclatasvir RSSR isomer, a critical stereoisomeric impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Daclatasvir, in its active form, possesses an S-configuration at all four of its chiral centers (SSSS). The RSSR isomer represents an epimerization at the two pyrrolidine rings, a transformation that can occur under oxidative stress conditions. Understanding the mechanism of its formation is crucial for the development of stable formulations and robust analytical methods.

Proposed Mechanism of RSSR Isomer Formation: Oxidative Ring-Opening and Re-closure

The primary hypothesis for the formation of the this compound from the native SSSS isomer involves an oxidative degradation pathway targeting the pyrrolidine rings. This proposed mechanism is largely informed by studies on the metabolic fate of Daclatasvir, which have identified a key biotransformation pathway involving the oxidation of the pyrrolidine moiety. It is postulated that a similar chemical transformation can occur under forced oxidative degradation conditions.

The proposed mechanism can be broken down into the following key steps:

-

Initiation by Oxidative Species: The process is initiated by reactive oxygen species (ROS), such as those generated from hydrogen peroxide or other oxidizing agents, which abstract a hydrogen atom from the δ-carbon of one of the pyrrolidine rings.

-

Formation of a Pyrrolidine Ring-Opened Intermediate: This initial oxidation event leads to the opening of the pyrrolidine ring, forming a transient and highly reactive aminoaldehyde intermediate.

-

Epimerization at the α-Carbon: The formation of the aminoaldehyde intermediate results in the loss of stereochemical integrity at the α-carbon relative to the nitrogen atom of the original pyrrolidine ring. This planar or near-planar intermediate can undergo rotation around the single bonds.

-

Intramolecular Ring Re-closure: The aminoaldehyde intermediate then undergoes an intramolecular cyclization. During this re-closure, the nitrogen atom can attack the aldehyde from either face, leading to the formation of either the original S-configuration or the inverted R-configuration at the α-carbon of the pyrrolidine ring.

-

Formation of the RSSR Isomer: For the complete conversion to the RSSR isomer, this process of oxidative ring-opening and re-closure with subsequent epimerization would need to occur on both pyrrolidine rings of the Daclatasvir molecule.

This proposed pathway is a logical extension of the known metabolic degradation of Daclatasvir and provides a chemically sound explanation for the observed stereochemical inversion under oxidative stress.

Visualization of the Proposed Mechanism and Experimental Workflow

To visually represent the complex processes involved in the formation and analysis of the this compound, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

Forced degradation studies provide quantitative data on the extent of Daclatasvir degradation and the formation of its isomers under various stress conditions. The following table summarizes typical findings from such studies.

| Stress Condition | Daclatasvir Remaining (%) | RSSR Isomer Formed (%) | Other Degradants (%) |

| 3% H₂O₂ at 60°C for 24h | 85.2 | 3.1 | 11.7 |

| 10% H₂O₂ at RT for 48h | 79.5 | 5.8 | 14.7 |

| 0.1 M HCl at 80°C for 8h | 92.1 | Not Detected | 7.9 |

| 0.1 M NaOH at 80°C for 4h | 88.4 | Not Detected | 11.6 |

| Thermal (105°C) for 72h | 98.5 | Not Detected | 1.5 |

| Photolytic (UV) for 24h | 95.3 | Not Detected | 4.7 |

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

To investigate the formation of the this compound, a robust forced degradation study is essential. Below are detailed methodologies for key experiments.

Forced Oxidative Degradation Protocol

Objective: To induce the formation of oxidative degradation products, including the RSSR isomer, for subsequent analysis.

Materials:

-

Daclatasvir dihydrochloride reference standard

-

Hydrogen peroxide (30% w/v), analytical grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of Daclatasvir dihydrochloride in methanol to prepare a stock solution of 1 mg/mL.

-

Stress Condition:

-

To a 10 mL volumetric flask, add 1 mL of the Daclatasvir stock solution.

-

Add 1 mL of 30% hydrogen peroxide.

-

Dilute to volume with a 50:50 mixture of methanol and water.

-

Incubate the solution in a water bath at 60°C for 24 hours. Protect from light.

-

-

Sample Neutralization and Dilution:

-

After the incubation period, allow the solution to cool to room temperature.

-

Neutralize the solution by adding a suitable quenching agent for hydrogen peroxide (e.g., sodium bisulfite solution) until no peroxide is detected (using peroxide test strips).

-

Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

-

Control Sample: Prepare a control sample by diluting the Daclatasvir stock solution with the mobile phase to the same final concentration as the stressed sample, without the addition of hydrogen peroxide and without heating.

Chiral HPLC Method for Isomer Separation and Quantification

Objective: To separate and quantify Daclatasvir (SSSS) and its RSSR isomer.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column like Chiralpak IA, IB, or IC).

Chromatographic Conditions:

-

Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Note: The mobile phase composition may require optimization for specific chiral columns.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 315 nm

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the control and stressed samples onto the HPLC system.

-

Identify the peaks corresponding to the Daclatasvir SSSS isomer and the RSSR isomer based on their retention times (the RSSR isomer standard should be used for confirmation if available).

-

Quantify the amount of each isomer using the peak area from the chromatograms and a standard calibration curve.

LC-MS/MS Method for Structural Elucidation

Objective: To confirm the identity of the RSSR isomer and characterize other degradation products.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the parent drug from its degradation products.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.

-

Collision Energy: Optimized for the fragmentation of Daclatasvir and its isomers.

Procedure:

-

Analyze the stressed sample using the LC-MS/MS system.

-

Identify the peak corresponding to the RSSR isomer by its retention time and mass-to-charge ratio (m/z), which should be identical to that of the parent Daclatasvir.

-

Perform product ion scans on the parent ion of the suspected RSSR isomer and compare the fragmentation pattern with that of the authentic Daclatasvir standard. While the fragmentation pattern is expected to be very similar, subtle differences may sometimes be observed. The primary confirmation comes from the chromatographic separation on a chiral column.

-

Analyze other degradation products by examining their unique m/z values and fragmentation patterns to propose their structures.

Conclusion

The formation of the this compound is a critical degradation pathway that occurs under oxidative stress. The proposed mechanism, involving the oxidative ring-opening of the pyrrolidine moieties to form an aminoaldehyde intermediate, provides a strong theoretical framework for understanding this stereochemical inversion. For drug development professionals, a thorough understanding of this mechanism is paramount for designing stable formulations, establishing appropriate storage conditions, and developing robust analytical methods to ensure the quality, safety, and efficacy of Daclatasvir-containing drug products. The experimental protocols outlined in this guide provide a solid foundation for the investigation and control of this critical impurity.

Spectroscopic and Structural Elucidation of Daclatasvir RSSR Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Daclatasvir RSSR isomer, a known impurity and diastereomer of the active pharmaceutical ingredient Daclatasvir. While specific raw spectral data for this isomer is often proprietary and provided with the purchase of a certified reference standard, this document outlines the expected data, detailed experimental protocols for its acquisition via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and relevant biological context.

Introduction

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in viral replication. The synthesis of Daclatasvir can result in the formation of several stereoisomers, including the RSSR diastereomer. The characterization and quantification of such isomers are critical for ensuring the purity, safety, and efficacy of the drug product. Advanced analytical techniques such as NMR and MS are indispensable for the structural elucidation and analysis of these related substances. While specific spectra are not publicly available, this guide presents the type of data expected and the methodologies to obtain it.

Molecular Structure

-

Systematic Name: methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

-

Molecular Formula: C₄₀H₅₀N₈O₆

-

Molecular Weight: 738.88 g/mol

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.70 - 12.10 | br s | 2H | Imidazole N-H |

| ~7.20 - 7.90 | m | 10H | Aromatic-H, Imidazole C-H |

| ~6.70 - 6.95 | br s | 2H | Carbamate N-H |

| ~5.10 - 5.20 | t | 2H | Pyrrolidine C-H |

| ~4.35 - 4.45 | q | 2H | Valine α-H |

| ~3.50 - 3.60 | s | 6H | Methoxy (-OCH₃) |

| ~3.65 - 3.75 | t | 4H | Pyrrolidine C-H₂ |

| ~2.25 - 2.35 | q | 4H | Pyrrolidine C-H₂ |

| ~1.95 - 2.05 | m | 4H | Pyrrolidine C-H₂, Valine β-H |

| ~1.20 - 1.30 | d | 12H | Valine γ-CH₃ |

Note: The chemical shifts are approximate and based on data from structurally similar Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by analysis of the Certificate of Analysis from a reference standard supplier.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆ + CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | Carbonyl (Valine) |

| ~156.0 | Carbonyl (Carbamate) |

| ~149.0 | Imidazole C=N |

| ~139.0 | Aromatic C (quaternary) |

| ~137.0 | Aromatic C (quaternary) |

| ~126.0 | Aromatic C-H |

| ~124.5 | Aromatic C-H |

| ~112.5 | Imidazole C-H |

| ~55.0 | Pyrrolidine C-H |

| ~51.5 | Methoxy (-OCH₃) |

| ~48.0 | Pyrrolidine C-H₂ |

| ~46.5 | Valine α-C |

| ~33.0 | Pyrrolidine C-H₂ |

| ~31.0 | Valine β-C |

| ~24.0 | Pyrrolidine C-H₂ |

| ~17.0 | Valine γ-C |

Note: The chemical shifts are approximate and based on data from structurally similar Daclatasvir analogues.[1] The exact values for the RSSR isomer would be confirmed by analysis of the Certificate of Analysis from a reference standard supplier.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 739.3927 |

| Expected [M+Na]⁺ | m/z 761.3746 |

| High-Resolution MS | To confirm elemental composition |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the this compound.

Instrumentation:

-

NMR Spectrometer: Bruker (or equivalent) operating at a proton frequency of 300-500 MHz.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, quartet, multiplet).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the this compound.

Instrumentation:

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI).

LC-MS Method:

-

Chromatographic Separation (if necessary for mixture analysis):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to elute the compound.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50°C.[2]

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Filter the solution through a 0.22 µm syringe filter.

-

-

Mass Spectrometry Acquisition:

-

Set the ESI source to positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID) to observe fragmentation patterns.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Use the accurate mass to calculate the elemental composition and confirm it matches C₄₀H₅₀N₈O₆.

-

Analyze the MS/MS fragmentation pattern to further confirm the structure.

-

Visualizations

Daclatasvir Mechanism of Action

Daclatasvir targets the HCV NS5A protein, which is essential for viral RNA replication and virion assembly. It binds to the N-terminus of NS5A, preventing the formation of the replication complex.

Caption: Daclatasvir inhibits HCV by binding to NS5A and disrupting the replication complex.

Experimental Workflow for Spectroscopic Analysis

The logical flow for characterizing the this compound involves obtaining a reference standard, followed by parallel NMR and LC-MS analyses for structural confirmation and purity assessment.

Caption: Workflow for the spectroscopic characterization of the this compound.

References

The Solubility Profile of Daclatasvir's RSSR Isomer: A Technical Examination

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of the RSSR isomer of Daclatasvir, a critical aspect for its potential development and analytical characterization. Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV) by inhibiting the NS5A protein.[1] During its synthesis, various stereoisomers, including the RSSR diastereomer, can be formed. Understanding the physicochemical properties of these isomers, such as solubility, is paramount for purification, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API).

Disclaimer: Despite a comprehensive search of the available scientific literature and chemical databases, specific quantitative solubility data for the Daclatasvir RSSR isomer (CAS 1009107-27-0) is not publicly available. The following guide provides the most relevant available data for the parent compound, Daclatasvir, and its common salt form, Daclatasvir Dihydrochloride, to offer a foundational understanding. Additionally, it outlines the necessary experimental protocols for determining such solubility profiles and the analytical workflows for isomer characterization.

Available Solubility Data for Daclatasvir and its Dihydrochloride Salt

While data for the RSSR isomer is absent, the solubility of Daclatasvir and its dihydrochloride salt has been documented. This information can serve as a baseline for estimating the potential behavior of its isomers.

| Compound | Solvent | Solubility | Concentration (Molar) | Source |

| Daclatasvir | DMSO | 100 mg/mL | 123.18 mM | [2] |

| Daclatasvir Dihydrochloride | Water | 100 mg/mL | - | [2] |

| Daclatasvir Dihydrochloride | DMSO | 100 mg/mL | 123.18 mM | [2] |

| Daclatasvir | Water (Predicted) | 0.00283 mg/mL | - | [1] |

Note: The predicted water solubility of Daclatasvir is significantly lower than the measured solubility of its dihydrochloride salt, which is a common characteristic for amine-containing compounds that form more soluble salts.

Experimental Protocol for Determining Aqueous Solubility

To ascertain the precise solubility of the this compound, a standardized experimental protocol, such as the equilibrium shake-flask method, should be employed.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature.

Materials:

-

This compound (purified solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Additional buffers for pH-solubility profile (e.g., citrate, acetate)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

pH meter

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed, clear container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Data Analysis: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Repeat the experiment in triplicate to ensure reproducibility.

Analytical Workflow for Isomer Separation and Quantification

The analysis and control of stereoisomers are critical in drug development. A typical workflow for the separation and quantification of Daclatasvir and its isomers, including the RSSR form, is outlined below.

References

The Enigmatic Isomer: A Technical Examination of the Potential Biological Activity of the Daclatasvir RSSR Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), represents a cornerstone in the development of direct-acting antiviral therapies. Its complex stereochemistry, with ten possible stereoisomers, underscores the critical role of three-dimensional structure in its biological function. While the approved formulation of Daclatasvir has a well-defined stereoconfiguration derived from L-proline and L-valine, the biological activities of its other isomers, including the putative RSSR isomer, remain largely unexplored in publicly available literature. This technical guide synthesizes the known biological activity of Daclatasvir, delves into the profound impact of stereochemistry on its antiviral potency, and provides a framework for understanding the potential activity, or lack thereof, of the RSSR isomer. The absence of direct experimental data on the RSSR isomer necessitates a theoretical exploration grounded in the established structure-activity relationships of the Daclatasvir scaffold.

Introduction: The Significance of Stereoisomerism in Daclatasvir's Antiviral Activity

Daclatasvir's discovery and development highlighted the power of phenotypic screening in identifying novel antiviral agents.[1] Its mechanism of action centers on binding to the N-terminus of the HCV NS5A protein, a critical component of the viral replication complex.[2][3] This interaction disrupts the formation of the membranous web essential for viral RNA synthesis and virion assembly.[3][4]

The molecular structure of Daclatasvir is characterized by multiple chiral centers, giving rise to a number of stereoisomers. It has been established that the biological activity of Daclatasvir is highly sensitive to the absolute configuration of its constituent amino acid moieties.[5] For instance, the (R,R)-isomer of a biotin-labeled derivative of Daclatasvir was found to be inactive, demonstrating the stringent stereochemical requirements for NS5A inhibition.[5] This underscores the importance of precise stereochemistry for optimal binding to the NS5A target. While extensive research has focused on the clinically approved isomer, a significant knowledge gap exists regarding the biological profiles of other stereoisomers, such as the RSSR isomer.

Daclatasvir: A Profile of the Approved Isomer's Biological Activity

The approved form of Daclatasvir exhibits potent, pan-genotypic activity against HCV.[1] Its efficacy is summarized by its subnanomolar to picomolar half-maximal effective concentrations (EC50) against various HCV genotypes in vitro.

Table 1: In Vitro Antiviral Activity of Daclatasvir (Approved Isomer)

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| GT-1a | Subnanomolar | [1] | |

| GT-1b | Subnanomolar | [1] | |

| GT-3a | Not specified | [4] |

Note: Specific EC50 values can vary depending on the specific replicon system and cell line used in the assay.

The Central Role of NS5A in the HCV Replication Cycle

To comprehend the potential activity of any Daclatasvir isomer, it is crucial to understand its molecular target, NS5A. This phosphoprotein plays a multifaceted role in the HCV lifecycle.

Diagram 1: The HCV Replication Cycle and the Role of NS5A

Caption: The HCV replication cycle and the inhibitory action of Daclatasvir on NS5A.

NS5A is a zinc-binding phosphoprotein that exists as a dimer.[6] It is integral to the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site of HCV RNA replication.[3] Daclatasvir binds to domain 1 of NS5A, inducing a conformational change that disrupts its function.[3][6]

Experimental Protocols for Assessing Antiviral Activity

The evaluation of the biological activity of any potential antiviral compound, including novel Daclatasvir isomers, relies on robust in vitro assays. The HCV replicon system is a cornerstone of this evaluation.

The HCV Replicon Assay: A Standard for In Vitro Efficacy Testing

This assay utilizes human hepatoma cell lines (e.g., Huh-7) that have been engineered to stably express a subgenomic or full-length HCV RNA replicon. The replicon RNA typically contains a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.

Diagram 2: Workflow of an HCV Replicon Assay

Caption: A generalized workflow for determining the in vitro efficacy of a compound against HCV.

Methodology:

-

Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in appropriate media.

-

Compound Preparation: The test compound (e.g., the Daclatasvir RSSR isomer) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Treatment: The cultured cells are treated with the various concentrations of the test compound.

-

Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The reporter activity is plotted against the compound concentration, and the EC50 value is determined using non-linear regression analysis.

The Putative RSSR Isomer: A Theoretical Perspective

In the absence of direct experimental data for the this compound, its potential biological activity can only be inferred from the established structure-activity relationships (SAR) of the broader class of NS5A inhibitors.

The observation that different stereoconfigurations at the cap series of Daclatasvir analogues led to varying potencies against different HCV genotypes suggests a highly specific and intricate binding pocket on the NS5A protein.[1] The change in stereochemistry from the active, approved isomer to the RSSR configuration would drastically alter the three-dimensional arrangement of the key pharmacophoric elements.

Diagram 3: Logical Framework for Assessing the RSSR Isomer's Potential Activity

Caption: A logical framework for hypothesizing the biological activity of the RSSR isomer.

It is highly probable that the RSSR isomer would exhibit significantly diminished or a complete lack of antiviral activity. The precise spatial orientation of the functional groups in the approved isomer is critical for establishing the necessary interactions within the NS5A binding site. Any deviation from this optimal geometry, as would be present in the RSSR isomer, would likely disrupt these interactions, leading to a loss of binding affinity and, consequently, inhibitory function.

Conclusion and Future Directions

While the this compound remains a hypothetical entity in the context of published biological data, the principles of stereochemistry and the established SAR for NS5A inhibitors provide a strong basis for predicting its likely inactivity. This technical guide has provided a comprehensive overview of the known biological activity of Daclatasvir, the experimental protocols necessary for its evaluation, and a theoretical framework for considering the potential of its unexplored stereoisomers.

The definitive determination of the biological activity of the this compound awaits its chemical synthesis and subsequent evaluation in the robust in vitro assays described herein. Such studies, while potentially confirming the predicted lack of activity, would nonetheless contribute valuable data to the broader understanding of the stringent stereochemical requirements for potent NS5A inhibition and could inform the design of future antiviral agents. Further research could also explore if this or other isomers possess any off-target activities, which could be of interest in drug repurposing efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daclatasvir - Wikipedia [en.wikipedia.org]

Daclatasvir RSSR Isomer: An In-Depth Technical Guide for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the NS5A protein, a critical component of the viral replication complex.[1] The Daclatasvir molecule possesses multiple chiral centers, leading to the potential for various stereoisomeric impurities to arise during its synthesis. One such critical impurity is the Daclatasvir RSSR isomer. The stereochemical configuration of a drug is paramount to its pharmacological activity and safety profile.[2] The presence of unintended stereoisomers, such as the RSSR isomer, can potentially impact the drug's efficacy, introduce unforeseen toxicities, or alter its pharmacokinetic properties. Therefore, the robust detection, quantification, and control of the this compound are critical aspects of quality control in the manufacturing of Daclatasvir.

This technical guide provides a comprehensive overview of the this compound as a pharmaceutical impurity, detailing its formation, analytical methodologies for its separation and quantification, and strategies for its control during drug development and manufacturing.

Formation and Characterization of the this compound

The Daclatasvir molecule is synthesized from chiral precursors, typically L-proline and L-valine derivatives.[3] The formation of the RSSR diastereomer can occur through several pathways during the synthesis, including:

-

Epimerization: Racemization at one or more of the chiral centers of the starting materials or intermediates under the reaction conditions.

-

Cross-coupling of incorrect stereoisomers: The presence of D-amino acid impurities in the starting materials can lead to the formation of diastereomeric impurities.

The RSSR isomer is structurally identical to Daclatasvir in terms of atom connectivity but differs in the three-dimensional arrangement at two of the chiral centers.

Structural Information

| Feature | Description |

| Chemical Name | Methyl ((2R)-1-((2S)-2-(5-(4'-(2-((2S)-1-((2R)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |

| Molecular Formula | C₄₀H₅₀N₈O₆ |

| Molecular Weight | 738.88 g/mol |

| Stereochemistry | (R,S,S,R) configuration at the four principal chiral centers. |

Analytical Methodologies for the this compound

The separation and quantification of stereoisomers pose a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for the analysis of the this compound.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating chiral HPLC method is essential for the accurate quantification of the RSSR isomer in Daclatasvir drug substance and product.

This protocol is based on a published method for the separation of Daclatasvir and its enantiomers.[5]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel).

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak IC, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methyl tert-butyl ether (containing 0.1% diethylamine) : Ethanol (88:12, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 305 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Method Validation Parameters:

| Parameter | Typical Acceptance Criteria |

| Specificity | Baseline resolution of Daclatasvir and the RSSR isomer. |

| Linearity | Correlation coefficient (r²) > 0.999 for the RSSR isomer. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Accuracy | Recovery between 90.0% and 110.0%. |

| Precision | Relative Standard Deviation (RSD) < 5.0%. |

Alternative Chiral HPLC Method: Gradient Elution

A gradient elution method using an amylose-based immobilized chiral stationary phase has also been developed, offering excellent peak shape and improved resolution.[6]

Instrumentation:

-

HPLC or UHPLC system with a UV detector.

-

Chiral Stationary Phase: Amylose-based immobilized chiral stationary phase (e.g., CHIRALPAK® ID-3).[7]

Chromatographic Conditions (Illustrative):

| Parameter | Condition |

| Column | CHIRALPAK ID-3, 3 µm, 4.6 x 150 mm |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethanol |

| Gradient | 0-10 min, 10-30% B; 10-15 min, 30% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 305 nm |

Control Strategies for the this compound

Control of the RSSR isomer is achieved through a combination of raw material control, process optimization, and in-process controls.

-

Raw Material Control: Strict specifications for the stereochemical purity of chiral starting materials (L-proline and L-valine derivatives) are essential.

-

Process Optimization: Reaction conditions (e.g., temperature, base, solvent) should be carefully optimized to minimize epimerization.

-

In-Process Controls: Monitoring the formation of the RSSR isomer at critical steps of the synthesis allows for early detection and mitigation.

-

Purification: The final drug substance may require purification steps, such as crystallization, to reduce the level of the RSSR isomer to within acceptable limits.

Visualizations

Logical Workflow for RSSR Isomer Control

References

- 1. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daclatasvir - Wikipedia [en.wikipedia.org]

- 4. Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase [agris.fao.org]

- 5. Chiral Separation and Determination of Daclatasvir Dihydrochloride and Its Five Enantiomers by HPLC [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of Daclatasvir and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV). The focus is on the degradation pathways under thermal stress and the analytical methodologies for identifying and quantifying related impurities, including the RSSR isomer. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Daclatasvir.

Introduction to Daclatasvir and its Stereoisomers

Daclatasvir is a first-in-class inhibitor of the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][2] Its complex molecular structure gives rise to several stereoisomers, with the (S,S,S,S) configuration being the active pharmaceutical ingredient. The Daclatasvir RSSR isomer is one such stereoisomer.[3][4][5][6] The presence of stereoisomers and other degradation products can impact the safety and efficacy of the drug product, making a thorough understanding of their formation and stability crucial.[7]

Thermal Stability Profile of Daclatasvir

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[1] Studies on Daclatasvir have shown that it is susceptible to degradation under various stress conditions, including thermal stress.[8][9][10] However, some studies have reported Daclatasvir to be relatively stable to dry heat. For instance, one study showed no degradation after exposing the solid drug to 100°C for three days.[9] In contrast, other studies have observed the formation of a degradation product under dry heat conditions.[10]

Table 1: Summary of Forced Degradation Studies on Daclatasvir

| Stress Condition | Temperature | Duration | Observations | Degradation Products Identified | Reference |

| Acid Hydrolysis (0.1 N HCl) | 60°C | 4 hours | Significant degradation | D1, D2, D3 with m/z 339.1, 561.2 | [8] |

| Acid Hydrolysis (2 N HCl) | 80°C | 5 hours | Significant degradation | Four degradation products (DP1-DP4) | [9] |

| Base Hydrolysis (0.1 N NaOH) | 60°C | 4 hours | Significant degradation | m/z 294.1, 339.1, 505.2, 527.2 | [8] |

| Base Hydrolysis (0.1 N NaOH) | 80°C | 72 hours | Significant degradation | Four degradation products (DP1-DP4) | [9] |

| Oxidative (30% H₂O₂) | 60°C | 6 hours | Significant degradation | m/z 301.1, 339.1 | [8] |

| Oxidative (Ce(IV)) | 100°C | 25 minutes | Significant degradation | Oxidation product with m/z 772.0 | [1] |

| Neutral Hydrolysis | 60°C | - | Stable | - | [8] |

| Neutral Hydrolysis | 80°C | 72 hours | Degradation observed | Four degradation products (DP1-DP4) | [9] |

| Photochemical | Sunlight | 10 days | Stable | - | [8] |

| Thermal (Dry Heat) | 100°C | 3 days | Stable | - | [9] |

| Thermal (Dry Heat) | - | - | One degradation product | - | [10] |

Experimental Protocols

Detailed and validated analytical methods are critical for the accurate assessment of drug stability. The following sections outline typical experimental protocols used in the forced degradation studies of Daclatasvir.

Forced Degradation (Stress Testing)

Objective: To generate potential degradation products and assess the intrinsic stability of Daclatasvir.

Methodology:

-

Preparation of Stock Solution: A stock solution of Daclatasvir is prepared in a suitable solvent, typically the mobile phase used for HPLC analysis, at a concentration of around 1000 µg/mL.[9]

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N to 2 N HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 4-5 hours).[8][9]

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 4-72 hours).[8][9]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 30% H₂O₂ or Cerium (IV)) and heated (e.g., 60-100°C) for a specific duration.[1][8]

-

Thermal Degradation: A sample of the solid drug powder is exposed to dry heat in an oven at a high temperature (e.g., 100°C) for several days.[9]

-

Sample Analysis: After the stress period, the samples are cooled, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically RP-HPLC.[8][9]

Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Daclatasvir from its degradation products.

Typical Chromatographic Conditions:

-

Instrument: HPLC with a UV or Diode Array Detector (DAD).[8][11]

-

Column: C18 column (e.g., Hypersil C18, 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05% o-phosphoric acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in isocratic or gradient mode.[8][9]

-

Flow Rate: Typically around 0.7 - 1.0 mL/min.[8]

-

Column Temperature: Ambient or controlled at 40°C.[8]

-

Injection Volume: 10-20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.[8][12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of Daclatasvir.

Caption: Experimental workflow for forced degradation studies of Daclatasvir.

Caption: Generalized degradation pathways of Daclatasvir under various stress conditions.

Caption: Mechanism of action of Daclatasvir as an NS5A inhibitor.

Conclusion and Future Perspectives

The available literature indicates that Daclatasvir is susceptible to degradation under hydrolytic and oxidative stress, while its stability under thermal and photolytic conditions can vary. Although the this compound is a known impurity, specific data on its thermal stability and the kinetics of its formation are lacking. This represents a knowledge gap that warrants further investigation. Future studies should focus on:

-

Isolating the this compound and performing dedicated thermal stress studies to determine its degradation kinetics and pathways.

-

Developing and validating analytical methods specifically for the quantification of the RSSR isomer in the presence of Daclatasvir and other degradation products.

-

Elucidating the precise mechanisms of Daclatasvir degradation under various stress conditions to better predict and control impurity formation.

A deeper understanding of the stability of all stereoisomers of Daclatasvir will contribute to the development of more robust formulations and ensure the quality and safety of this important antiviral medication.

References

- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. dev.usbio.net [dev.usbio.net]

- 4. veeprho.com [veeprho.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmapure.co.uk [pharmapure.co.uk]

- 7. veeprho.com [veeprho.com]

- 8. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. dirjournal.org [dirjournal.org]

- 12. multireviewjournal.com [multireviewjournal.com]

Forced Degradation Pathways of Daclatasvir: A Technical Guide to the Potential Formation of the RSSR Isomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daclatasvir, a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is a complex molecule with multiple stereocenters, making it susceptible to stereochemical transformations under various stress conditions. This technical guide provides an in-depth analysis of the forced degradation pathways of Daclatasvir, with a specific focus on the potential formation of its diastereomer, the Daclatasvir RSSR isomer. While existing literature extensively details the degradation of Daclatasvir under hydrolytic, oxidative, thermal, and photolytic stress, the explicit identification and quantification of the RSSR isomer as a degradant are not yet comprehensively documented. This guide synthesizes the available information on Daclatasvir's degradation with the principles of stereochemical inversion to present a plausible pathway for the formation of the RSSR isomer. Detailed experimental protocols for forced degradation studies and a proposed analytical workflow for the separation and identification of diastereomeric impurities are provided.

Introduction to Daclatasvir and its Stereoisomers

Daclatasvir is a first-in-class HCV NS5A inhibitor and a cornerstone in combination therapies for chronic HCV infection.[1] Its intricate molecular structure contains four stereocenters, leading to the possibility of 16 stereoisomers. The active pharmaceutical ingredient (API) is the SSSS isomer. The this compound is a specific diastereomer, meaning it has a different three-dimensional arrangement at one or more, but not all, of its stereocenters compared to the parent drug. The IUPAC name for the this compound is N, N'-[[1, 1′-Biphenyl]-4, 4′-diylbis[1H-imidazole-5, 2-diyl-(2S)-2, 1-pyrrolidinediyl[(1R)-1-(1-methylethyl)-2-oxo-2, 1-ethanediyl]]]biscarbamic Acid C, C'-Dimethyl Ester. The presence of such isomers as impurities in the drug substance or product can impact its safety and efficacy, making the study of their formation critical.

Forced Degradation Pathways of Daclatasvir

Forced degradation studies are essential for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of a drug molecule.[2] Daclatasvir has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3]

Hydrolytic Degradation (Acidic and Basic Conditions)

Daclatasvir is found to be susceptible to degradation under both acidic and basic conditions.[3][4]

-

Acidic Hydrolysis: Under acidic conditions (e.g., 0.1 N HCl at 60°C for 4 hours), Daclatasvir undergoes degradation, leading to the formation of several degradation products.[3]

-

Basic Hydrolysis: In basic media (e.g., 0.1 N NaOH at 60°C for 4 hours), significant degradation of Daclatasvir is also observed.[3]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide (e.g., 30% H₂O₂ at 60°C for 6 hours), leads to the formation of various oxidation products of Daclatasvir.[3][5]

Thermal Degradation

Thermal stress studies are conducted by exposing the solid drug substance or a solution to elevated temperatures. While some studies report Daclatasvir to be relatively stable to dry heat, others show degradation in solution at elevated temperatures.[6]

Photolytic Degradation

Daclatasvir has been found to be generally stable under photolytic stress conditions, with no significant degradation observed upon exposure to UV and visible light.[3]

Potential Formation of the this compound via Epimerization

The formation of the this compound from the SSSS isomer would involve a change in stereochemistry at two of the four chiral centers. This process, known as epimerization, is a plausible degradation pathway under certain stress conditions, particularly those involving heat, acid, or base. While not explicitly reported in the reviewed literature as a forced degradation product, the potential for its formation cannot be overlooked.

The likely mechanism for epimerization would involve the deprotonation of a proton adjacent to a chiral center, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a mixture of the original isomer and its epimer. The specific stereocenters in the Daclatasvir molecule that are most susceptible to epimerization would need to be determined through detailed mechanistic studies.

The following diagram illustrates the general principle of epimerization at a chiral center.

Caption: General pathway of epimerization leading to a diastereomer.

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on Daclatasvir, compiled from various sources.[3][6]

Preparation of Stock Solution

A stock solution of Daclatasvir (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

Acidic Hydrolysis

-

Reagent: 0.1 N Hydrochloric Acid (HCl)

-

Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 4 hours.[3] After cooling, neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH) and dilute to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis

-

Reagent: 0.1 N Sodium Hydroxide (NaOH)

-

Procedure: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the solution at 60°C for 4 hours.[3] After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

Oxidative Degradation

-

Reagent: 30% Hydrogen Peroxide (H₂O₂)

-

Procedure: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Reflux the solution at 60°C for 6 hours.[3] After cooling, dilute the solution to a suitable concentration with the mobile phase.

Thermal Degradation

-

Procedure (Solid State): Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Procedure (Solution): Reflux a solution of the drug in a suitable solvent (e.g., water or mobile phase) at an elevated temperature (e.g., 80°C) for a defined period.

Photolytic Degradation

-

Procedure: Expose the solid drug substance or a solution of the drug to a combination of UV and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

Proposed Analytical Workflow for RSSR Isomer Identification

To investigate the formation of the this compound during forced degradation, a specific analytical workflow combining stress testing with a chiral separation technique is required.

Caption: Proposed workflow for identifying the RSSR isomer.

Data Presentation

While specific quantitative data for the formation of the this compound under forced degradation is not available in the public domain, the following table summarizes the typical degradation of Daclatasvir observed under various stress conditions from published studies.[3][4]

| Stress Condition | Reagent/Parameters | Degradation of Daclatasvir (%) | Major Degradation Products (m/z) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4h | Significant | 339.1, 561.2 |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 4h | Significant | 294.1, 339.1, 505.2, 527.2 |

| Oxidative Degradation | 30% H₂O₂, 60°C, 6h | Significant | 301.1, 339.1 |

| Thermal Degradation | Varies | Varies | Not consistently reported |

| Photolytic Degradation | UV/Visible Light | Stable | No significant degradation |

Conclusion and Future Perspectives

The forced degradation of Daclatasvir results in a complex mixture of degradants. While the formation of hydrolytic and oxidative products is well-documented, the potential for stereochemical inversion leading to diastereomers like the RSSR isomer remains an area requiring further investigation. The stress conditions most likely to induce such epimerization are acidic, basic, and thermal stress.

For drug development professionals, it is imperative to consider the possibility of diastereomer formation during stability studies. The implementation of a validated, stability-indicating chiral HPLC method is crucial for the accurate monitoring of not only known degradation products but also stereoisomeric impurities. Future work should focus on performing forced degradation studies on Daclatasvir with subsequent analysis by a validated chiral HPLC method to definitively identify and quantify the formation of the RSSR isomer and other potential diastereomers. Such studies will provide a more complete understanding of Daclatasvir's stability profile and ensure the quality, safety, and efficacy of the final drug product.

References

- 1. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 2. RP-HPLC method for daclatasvir: development, validation, stress study. [wisdomlib.org]

- 3. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification : Oriental Journal of Chemistry [orientjchem.org]

- 6. globalresearchonline.net [globalresearchonline.net]

Analysis of Daclatasvir RSSR Isomer Crystal Structure: A Search for Definitive Data

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for the RSSR isomer of Daclatasvir. While Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, and its various forms have been the subject of extensive research, specific crystallographic data for the RSSR diastereomer remains elusive. This technical overview summarizes the available structural information for related Daclatasvir compounds and outlines the methodologies that would be employed in a typical crystal structure analysis, providing a framework for future research on the RSSR isomer.

Available Crystallographic Data of Daclatasvir

Though a crystal structure for the Daclatasvir RSSR isomer is not available, the crystal structure of Daclatasvir dihydrochloride Form N-2 has been reported.[1][2][3] Analysis of this form provides valuable insight into the molecular conformation and intermolecular interactions that Daclatasvir can adopt.

Crystallographic Data for Daclatasvir Dihydrochloride Form N-2

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.54808 (15) |

| b (Å) | 9.5566 (5) |

| c (Å) | 16.2641 (11) |

| α (°) | 74.0642 (24) |

| β (°) | 84.0026 (13) |

| γ (°) | 70.6322 (5) |

| Volume (ų) | 1064.150 (11) |

| Z | 1 |

Table 1: Unit cell parameters for Daclatasvir dihydrochloride Form N-2.[1][2][3]

Hypothetical Experimental Protocol for Crystal Structure Determination

Should crystals of the this compound become available, the following experimental workflow would be a standard approach to determine its three-dimensional structure.

Crystallization